Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-
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Overview
Description
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound is particularly interesting because of its unique structure, which includes both indole and carbazole elements.
Preparation Methods
The synthesis of indole derivatives, including Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, typically involves several steps. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cerium (IV) oxide nanoparticles and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with cerium (IV) oxide nanoparticles can yield products with up to 96% yields .
Scientific Research Applications
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound is also used in the development of new therapeutic agents and in the study of various biological pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, can be compared with other indole derivatives such as indole-3-acetic acid and indolo[2,3-a]carbazoles . These compounds share similar structural features but differ in their specific biological activities and applications. For example, indole-3-acetic acid is a plant hormone, while indolo[2,3-a]carbazoles are known for their antitumor activity .
Properties
CAS No. |
183747-17-3 |
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Molecular Formula |
C21H10Cl2N4O3 |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
N-(5,21-dichloro-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-13-yl)formamide |
InChI |
InChI=1S/C21H10Cl2N4O3/c22-10-5-1-3-8-12-14-15(21(30)27(20(14)29)24-7-28)13-9-4-2-6-11(23)17(9)26-19(13)18(12)25-16(8)10/h1-7,25-26H,(H,24,28) |
InChI Key |
WFSBQRYDVUZTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4)C(=CC=C6)Cl |
Origin of Product |
United States |
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